Abacavir, trans-
Overview
Description
Abacavir, trans- is a synthetic carbocyclic nucleoside analog used primarily as an antiviral agent. It is particularly effective against Human Immunodeficiency Virus (HIV) and is commonly used in combination with other antiretroviral medications to manage HIV-1 infection . Abacavir, trans- is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of the HIV virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abacavir, trans- typically involves the reaction of a di-halo aminopyrimidine starting material with a suitable aminoalcohol. This reaction yields an intermediate compound, which is then cyclized and further reacted with cyclopropylamine to produce Abacavir, trans- as a free base . The process may require protection and deprotection steps, as well as the use of reagents like phosphorus oxychloride (POCl3) for certain reactions .
Industrial Production Methods: Industrial production of Abacavir, trans- often involves large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Abacavir, trans- undergoes various chemical reactions, including:
Oxidation: Abacavir can be oxidized to form carboxylate and glucuronide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and titanium dioxide (TiO2) under UV light.
Substitution: Cyclopropylamine is a key reagent used in the substitution reactions to form Abacavir, trans-.
Major Products:
Oxidation Products: Carboxylate and glucuronide metabolites.
Substitution Products: Abacavir, trans- as the primary product.
Scientific Research Applications
Abacavir, trans- has a wide range of scientific research applications:
Mechanism of Action
Abacavir, trans- exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to active metabolites that compete with natural nucleosides for incorporation into viral DNA. This competitive inhibition results in the termination of DNA synthesis, effectively halting viral replication . The compound specifically targets the reverse transcriptase enzyme, making it a potent antiviral agent .
Comparison with Similar Compounds
Lamivudine: Another nucleoside analog used in combination with Abacavir for HIV treatment.
Zidovudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Didanosine: Another nucleoside analog with antiviral properties.
Uniqueness: Abacavir, trans- is unique due to its carbocyclic structure, which provides stability and efficacy in inhibiting the reverse transcriptase enzyme. Its ability to be used in combination with other antiretroviral agents enhances its effectiveness in managing HIV-1 infection .
Properties
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228998 | |
Record name | Abacavir, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783292-37-5, 1443421-67-7 | |
Record name | Abacavir, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783292375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1R,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abacavir, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABACAVIR, (1R,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVN3YCO99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR, TRANS-, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0903H757IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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